

(R)-butane-1,2-diol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-butane-1,2-diol

Cat. No.: B152391

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An In-depth Technical Guide to **(R)-butane-1,2-diol**: Physical and Chemical Properties

Introduction

(R)-butane-1,2-diol, a chiral vicinal diol, is a significant organic compound with the chemical formula $C_4H_{10}O_2$. As a colorless liquid, it serves as a crucial building block in asymmetric synthesis, particularly within the pharmaceutical and chemical industries. Its specific stereochemistry makes it a valuable precursor for creating complex chiral molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core physical and chemical properties of **(R)-butane-1,2-diol**, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of (R)-butane-1,2-diol

The physical characteristics of a compound are fundamental to its application in experimental and industrial settings. The properties of **(R)-butane-1,2-diol** are summarized below.

Property	Value	Units
Molecular Formula	C ₄ H ₁₀ O ₂	-
Molar Mass	90.121	g/mol [1]
Appearance	Colorless Liquid	-
Density	1.0023 (at 20 °C)	g/cm ³ [1]
Melting Point	-50	°C[1]
Boiling Point	195 - 196.9	°C[1]
Flash Point	90	°C[1]
CAS Number	40348-66-1	-[1]

Solubility Profile

The solubility of **(R)-butane-1,2-diol** is a key factor in its use as a solvent and reactant.

Solvent	Solubility
Water	Miscible[1][2]
Ethanol	Soluble[1]
Acetone	Soluble[1]
Ethers	Sparingly Soluble[1][2]
Esters	Sparingly Soluble[1][2]
Hydrocarbons	Insoluble[1][2]

Chemical Properties and Reactivity

(R)-butane-1,2-diol is classified as a vicinal diol or glycol, characterized by hydroxyl groups on adjacent carbon atoms.[1] This structural feature dictates its chemical behavior.

- Chirality: The presence of a stereocenter at the second carbon atom confers chirality to the molecule. The (R)-enantiomer is a specific stereoisomer that rotates plane-polarized light, a

critical feature for its use in synthesizing stereospecific drugs.

- **Reactivity:** The two hydroxyl groups are the primary sites of reaction. They can undergo oxidation, esterification, and etherification.
- **Key Synthetic Applications:** It is a valuable intermediate in organic synthesis.^[3] A notable application is its use as a feedstock for the industrial production of α -ketobutyric acid, which is a precursor to several amino acids and pharmaceuticals.^[1] The pharmaceutical industry utilizes high-purity grades of 1,2-butanediol for the synthesis of various medicinal compounds and APIs.^[4]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

- **Sample Preparation:** A small, dry sample of the compound is packed into a capillary tube.
- **Instrumentation:** The tube is placed in the heating block of the apparatus.
- **Measurement:** The temperature is slowly increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a substance like **(R)-butane-1,2-diol** with a very low melting point ($-50\text{ }^{\circ}\text{C}$), a cryostat or a specialized low-temperature apparatus is required.^[1]

Determination of Boiling Point

The boiling point is measured at atmospheric pressure.

- **Setup:** The liquid is placed in a distillation flask with a thermometer positioned so the bulb is just below the side arm leading to the condenser.
- **Heating:** The flask is heated gently.

- **Measurement:** The boiling point is the temperature at which the liquid boils and its vapor temperature remains constant. This is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

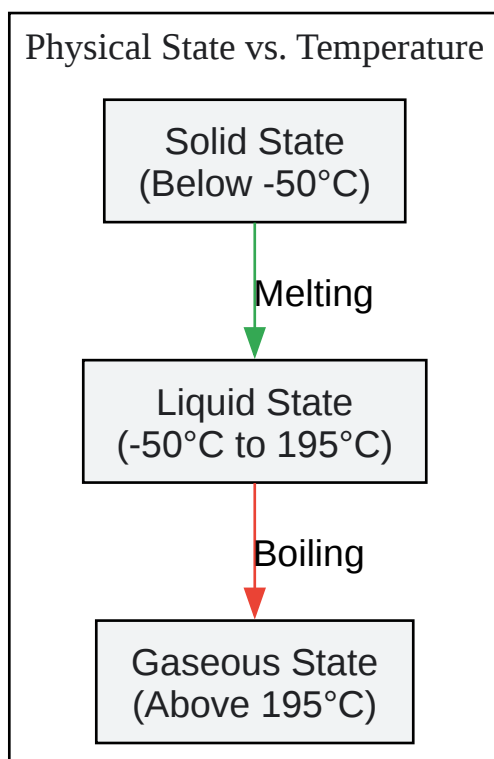
Measurement of Optical Rotation (Polarimetry)

As a chiral compound, the specific rotation is a defining characteristic.

- **Solution Preparation:** A solution of **(R)-butane-1,2-diol** is prepared at a known concentration in a suitable solvent (e.g., water or ethanol).
- **Instrumentation:** A polarimeter is used for the measurement. The instrument is first calibrated with the pure solvent (blank).
- **Measurement:** The prepared solution is placed in a sample cell of a fixed path length. Monochromatic light (typically from a sodium lamp, 589 nm) is passed through the sample. The angle of rotation of the plane of polarized light is measured. The specific rotation is then calculated based on the observed rotation, concentration, and path length.

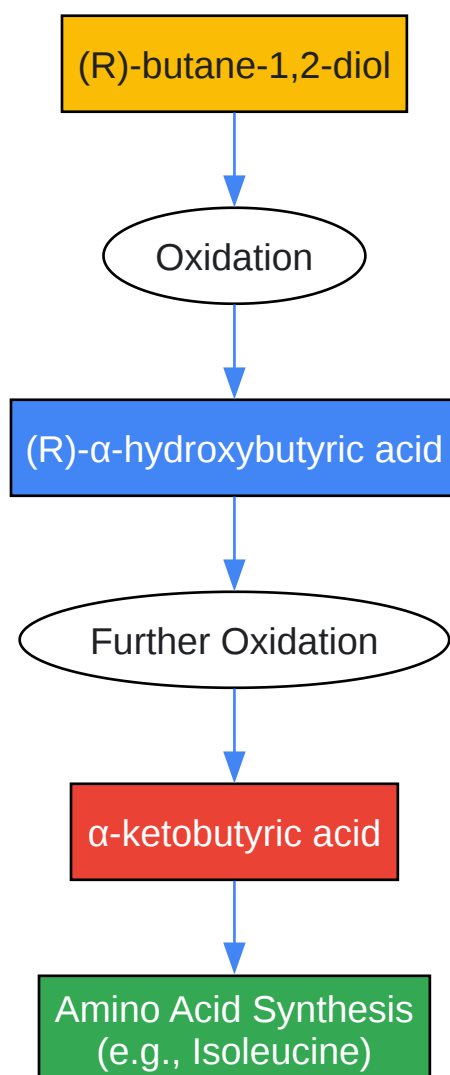
Visualizations

The following diagrams illustrate key relationships and processes involving **(R)-butane-1,2-diol**.



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Caption: Relationship between temperature and the physical state of butane-1,2-diol.



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Caption: Synthetic pathway from **(R)-butane-1,2-diol** to α-ketobutyric acid.[3]

Conclusion

(R)-butane-1,2-diol is a versatile chiral synthon with well-defined physical and chemical properties. Its miscibility with water and polar organic solvents, combined with the reactivity of its vicinal diol group, makes it highly valuable in chemical synthesis. For professionals in drug development, its primary importance lies in its role as a chiral starting material, enabling the stereoselective synthesis of complex pharmaceutical molecules where specific enantiomeric forms are required for therapeutic efficacy and safety.

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- To cite this document: BenchChem. [(R)-butane-1,2-diol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152391#r-butane-1-2-diol-physical-and-chemical-properties]

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